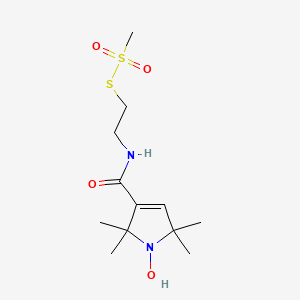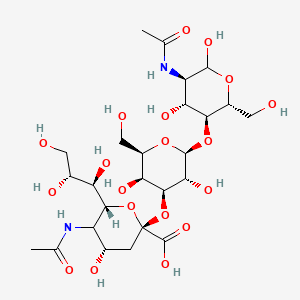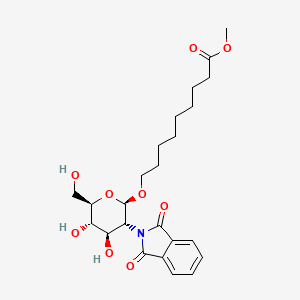
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Potential Inhibitors
A study highlights the synthesis of different C-glycoside mimetics, including analogs of glycosylphosphates and glycosyl amino acids, which are crucial for developing potential inhibitors of carbohydrate-processing enzymes. These compounds are synthesized from a C-2-deprotected α-C-glucopyranoside, indicating the role of glucopyranoside derivatives in creating enzyme inhibitors that could have significant implications in treating various diseases by targeting carbohydrate-processing enzymes (Cipolla, La Ferla, & Nicotra, 1997).
Pharmacological Activities and Analytical Aspects
Another aspect of research focuses on the pharmacological activities and analytical aspects of compounds like tectoridin, a glycoside with a glucopyranoside moiety. This compound has been found to exhibit anti-inflammatory, anti-platelet, anti-angiogenic, and hepatoprotective activities, among others. Such studies underscore the therapeutic potential of glucopyranoside derivatives in medicine, emphasizing their role in healthcare systems (Patel, 2022).
Chemical Diversity and Distribution of Glucosinolates and Isothiocyanates
Research on the chemical diversity and distribution of glucosinolates and isothiocyanates among plants provides insights into the role of glucopyranoside derivatives in plant metabolism and their potential applications in agriculture and food science. This area of study may offer novel approaches to enhancing plant resistance to pests and diseases, as well as developing new natural products for human consumption (Fahey, Zalcmann, & Talalay, 2001).
Cyclodextrins and Their Uses
Cyclodextrins, another class of cyclic oligosaccharides based on glucopyranose subunits, have found extensive applications in pharmaceuticals, food and nutrition, and chemical industries due to their ability to form host–guest type inclusion complexes. This review emphasizes the versatile benefits and applications of cyclodextrins, highlighting their potential in modifying the properties of materials with which they complex (Sharma & Baldi, 2016).
Mécanisme D'action
Target of Action:
The primary target of this compound is the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). It inhibits HCV RNA replication by acting as a competitive inhibitor of the RdRp. Specifically, the 5′-triphosphate form of this compound interferes with the viral RNA synthesis process, acting as a nonobligate chain terminator .
Mode of Action:
The compound’s interaction with the HCV RdRp involves competitive inhibition. It competes with natural nucleotides during RNA synthesis, disrupting the elongation process. As a nonobligate chain terminator, it prevents further RNA strand extension, effectively halting viral replication .
Biochemical Pathways:
The metabolism of this compound leads to the formation of another active metabolite: β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (RO2433). Cellular enzymes, including UMP-CMP kinase and nucleoside diphosphate kinase, phosphorylate RO2433 to its triphosphate form (RO2433-TP). Both RO2433-TP and the original compound’s triphosphate (PSI-6130 triphosphate) inhibit HCV RdRp, but PSI-6130 triphosphate is more potent .
Propriétés
IUPAC Name |
methyl 9-[(2R,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO9/c1-32-18(27)12-6-4-2-3-5-9-13-33-24-19(21(29)20(28)17(14-26)34-24)25-22(30)15-10-7-8-11-16(15)23(25)31/h7-8,10-11,17,19-21,24,26,28-29H,2-6,9,12-14H2,1H3/t17-,19-,20-,21-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXURBAYRULXDR-RQKICWOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCOC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857978 |
Source


|
| Record name | Methyl 9-{[2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside | |
CAS RN |
106445-25-4 |
Source


|
| Record name | Methyl 9-{[2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


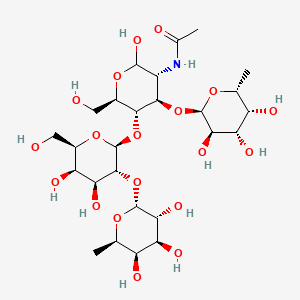

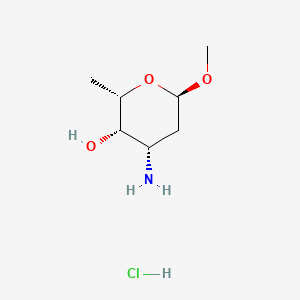
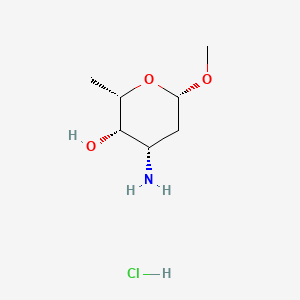
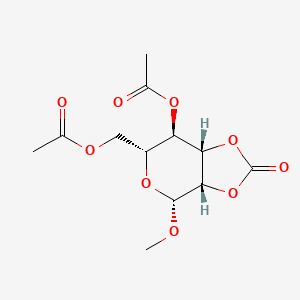
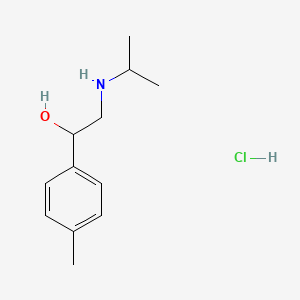

![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B561635.png)

